molecular formula C6H13Cl2N3 B3094394 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1257796-47-6

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B3094394
CAS No.: 1257796-47-6
M. Wt: 198.09
InChI Key: LPMQZRJFDBYDEM-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (molecular formula: C₇H₁₂Cl₂N₃, molecular weight: 217.10 g/mol) is a pyrazole-derived amine salt characterized by a methyl-substituted pyrazole ring and a methylamine side chain at the 4-position of the heterocycle. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. This compound is structurally notable for its electron-rich pyrazole core, which facilitates interactions in coordination chemistry and drug design . Synonyms include 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride and MolPort-003-991-530, with identifiers such as MFCD06800635 and AKOS015845285 .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMQZRJFDBYDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257796-47-6
Record name (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine Dihydrochloride

  • Molecular Formula : C₁₂H₁₇Cl₂N₃
  • Molecular Weight : 274.19 g/mol
  • Key Structural Difference : The pyrazole ring is substituted at the 1-position with a benzyl group (phenyl-CH₂), whereas the target compound features a methylamine group at the 4-position of the pyrazole.
  • However, the bulkier benzyl group could reduce solubility compared to the methylamine derivative .

[4-(1H-Pyrazol-1-yl)phenyl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClFN₃ (fluorinated analog)
  • Molecular Weight: 231.67 g/mol (non-fluorinated base)
  • Key Structural Difference: Lacks methyl groups at the pyrazole 3- and 5-positions.

4-(1H-Pyrazol-1-yl)aniline Hydrochloride

  • Molecular Formula : C₉H₁₁ClN₄
  • Molecular Weight : 210.66 g/mol
  • Key Structural Difference : Replaces the methylamine group with an aniline (-NH₂) moiety. The primary amine in aniline derivatives can participate in hydrogen bonding, whereas the dihydrochloride form of the target compound offers enhanced ionic character for salt-bridge formation in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₇H₁₂Cl₂N₃ 217.10 3,5-dimethylpyrazole, methylamine High solubility, electron-rich core
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine dihydrochloride C₁₂H₁₇Cl₂N₃ 274.19 1-benzylpyrazole, methylamine Aromatic interactions, moderate solubility
4-(1H-Pyrazol-1-yl)aniline hydrochloride C₉H₁₁ClN₄ 210.66 Aniline, unsubstituted pyrazole Hydrogen-bonding capability

Research Implications

  • Pharmacological Potential: The dihydrochloride salt form of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine is advantageous for drug delivery due to improved bioavailability compared to neutral analogs .
  • Coordination Chemistry : The electron-donating methyl groups on the pyrazole ring enhance metal-ligand coordination, making it a candidate for catalysis or sensor design .
  • Structural Limitations : The lack of a fluorinated or bulky substituent in the target compound may limit its use in applications requiring hydrophobic interactions, unlike its benzyl-substituted counterpart .

Biological Activity

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered ring structure with nitrogen atoms, exhibits various interactions with biological systems, making it a candidate for further research in drug development and biochemical applications.

  • Chemical Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : Approximately 198.1 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride form.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties. Its mechanism may involve disruption of microbial cellular processes.

2. Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. A notable study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)18.7
HeLa (Cervical)12.4

Table 1: IC50 values of this compound against various cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and leading to various biological effects.

Case Studies

  • Anticancer Studies : A series of experiments conducted on breast and lung cancer cell lines revealed that the compound effectively reduced cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Studies : In vitro tests showed promising results against several bacterial strains and fungi, suggesting its application in treating infections.

Applications in Research

This compound is widely utilized in various fields:

  • Pharmaceutical Development : Serves as a key intermediate in synthesizing drugs targeting neurological disorders and cancers.
  • Biochemical Research : Employed in studies related to enzyme inhibition and receptor binding, aiding in understanding complex biological processes.
  • Material Science : Explored for potential applications in creating advanced materials with specific thermal and mechanical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

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